molecular formula C13H17BrN2O2 B13935369 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid CAS No. 1131594-62-1

3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid

Cat. No.: B13935369
CAS No.: 1131594-62-1
M. Wt: 313.19 g/mol
InChI Key: HENIRMHJRKHXTK-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid is a benzoic acid derivative designed for research and development purposes, particularly in medicinal chemistry and drug discovery. This compound features a bromo substituent and a 4-ethylpiperazine group, making it a versatile intermediate or building block for the synthesis of more complex molecules . Its structure is analogous to other piperazinyl benzoic acid compounds, which are frequently employed in the exploration of novel pharmaceuticals and biologically active compounds . Researchers can utilize this reagent to incorporate the 3-bromo-4-(piperazin-1-yl)benzoic acid scaffold into target structures, potentially for the development of receptor ligands or enzyme inhibitors. The product is intended for use by qualified laboratory professionals only. It is strictly for research applications and is not labeled or intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1131594-62-1

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

3-bromo-4-(4-ethylpiperazin-1-yl)benzoic acid

InChI

InChI=1S/C13H17BrN2O2/c1-2-15-5-7-16(8-6-15)12-4-3-10(13(17)18)9-11(12)14/h3-4,9H,2,5-8H2,1H3,(H,17,18)

InChI Key

HENIRMHJRKHXTK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Bromination of 4-(4-ethylpiperazin-1-yl)benzoic acid

  • Starting Material: 4-(4-ethylpiperazin-1-yl)benzoic acid
  • Reagents: Bromine (Br₂) or brominating agents such as N-bromosuccinimide (NBS)
  • Solvents: Common solvents include dichloromethane (CH₂Cl₂), chloroform (CHCl₃), chlorobenzene, acetonitrile, and 1,2-dichloroethane. Solvent choice influences reaction rate and selectivity.
  • Catalysts/Initiators: Free-radical initiators may be used, especially with NBS, to facilitate bromination. Photolytic activation (irradiation with a photolamp) can also be employed to initiate the reaction.
  • Temperature: Typically conducted between 40 °C and 100 °C, often under reflux conditions to maintain solvent boiling and reaction control.
  • Procedure:
    • Dissolve the starting benzoic acid derivative in the selected solvent.
    • Add bromine dropwise to the heated solution under stirring, sometimes with photolytic irradiation to promote radical formation.
    • Maintain the reaction at reflux temperature for a specified time until completion.
    • Cool the reaction mixture and quench excess bromine with sodium bisulfite solution if necessary.
    • Isolate the product by filtration or extraction, followed by washing and recrystallization (e.g., from ethyl acetate or butyl acetate) to purify the compound.

Alternative Bromination Using N-Bromosuccinimide (NBS)

  • NBS is used in excess to promote selective bromination at the benzylic or aromatic positions.
  • The reaction is often carried out in solvents like chlorobenzene or methylene chloride with a free-radical initiator and gentle heating.
  • Slow warming of the reaction mixture allows controlled bromine radical generation and minimizes side reactions.
  • This method is advantageous for its operational simplicity and selectivity.

Reaction Scheme Summary

Step Reactants & Conditions Product Notes
1 4-(4-ethylpiperazin-1-yl)benzoic acid + Br₂ or NBS in CH₂Cl₂ or CHCl₃ 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid Bromination at 3-position of aromatic ring
2 Quenching with sodium bisulfite (if Br₂ used) Neutralization of excess bromine Ensures safety and product purity
3 Extraction and recrystallization (ethyl acetate/butyl acetate) Purified target compound Enhances purity and crystallinity

Analytical Data and Characterization

  • Molecular Formula: C₁₃H₁₇BrN₂O₂
  • Molecular Weight: Approximately 327.22 g/mol
  • Spectroscopic Properties:
    • Infrared (IR) spectra typically show strong absorption bands corresponding to carboxylic acid (around 1700 cm⁻¹) and aromatic C–H stretches.
    • Nuclear Magnetic Resonance (NMR) spectroscopy confirms substitution patterns, with characteristic signals for the aromatic protons, piperazine ring, and ethyl group.
  • Melting Point: Generally above 200 °C, indicating good thermal stability.
  • UV-Vis Absorption: Expected maxima in the UV region due to aromatic system, useful for purity assessment.

Notes on Reaction Optimization and Scale-Up

  • The choice of solvent and temperature critically affects the regioselectivity and yield of bromination. Chlorinated solvents such as dichloromethane and chloroform are preferred for their ability to dissolve both reactants and bromine effectively.
  • Photolytic initiation or free-radical initiators improve reaction efficiency but require careful control to avoid over-bromination or side reactions.
  • Excess brominating agent ensures complete conversion but must be carefully quenched post-reaction to prevent contamination.
  • Purification by recrystallization is essential to remove unreacted starting materials and side products, ensuring high purity for downstream applications.

Summary Table of Preparation Methods

Parameter Bromine Method N-Bromosuccinimide (NBS) Method
Brominating Agent Br₂ NBS
Solvents Dichloromethane, Chloroform, Chlorobenzene Chlorobenzene, Methylene chloride
Temperature Range 40–100 °C (reflux preferred) 40–100 °C with gradual warming
Initiation Photolytic irradiation or direct addition Free-radical initiator (e.g., AIBN)
Quenching Sodium bisulfite solution Typically not required
Purification Recrystallization from ethyl/butyl acetate Recrystallization
Yield Moderate to high (dependent on conditions) Moderate to high
Selectivity High for 3-position bromination High, controlled radical bromination

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the functional groups present and the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with oxidized functional groups, such as carboxylic acids or ketones.

    Reduction: Products with reduced functional groups, such as amines or alcohols.

Scientific Research Applications

3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid and 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid are chemical compounds with applications in medicinal chemistry and chemical biology. These compounds feature a bromine atom and an ethylpiperazine moiety attached to a benzoic acid framework. The presence of the bromine atom contributes to their reactivity, while the piperazine derivative enhances their biological activity.

Applications in Medicinal Chemistry

  • Lead Compound in Drug Discovery 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid and this compound can be used as lead compounds in drug discovery because of their potential biological activities.
  • Potential Biological Activities Compounds with similar structures often exhibit a range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. Further studies are needed to elucidate their precise mechanisms of action and therapeutic potential.
  • Drug Development this compound's unique structure may allow it to serve as a scaffold for the design of new pharmaceuticals targeting various diseases.

Applications in Chemical Biology

  • Tool Compound 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid can be employed as a tool compound for chemical biology.
  • Interaction Studies Compounds like 3-Bromo-4-((4-ethylpiperazin-1-yl)methyl)benzoic acid may interact with various biological targets, including enzymes and receptors. These studies are crucial for understanding how this compound may function therapeutically.
  • Biological Systems It could be utilized in studies exploring the mechanisms of action of piperazine derivatives in biological systems.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may disrupt bacterial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic Acid with Analogues

Compound Name Substituent at 4-Position Bromine Position Molecular Formula Molecular Weight CAS Number
This compound 4-Ethylpiperazine 3 C₁₃H₁₈BrN₂O₂ 327.22 1131594-71-2
3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid 4-Methylpiperazine 3 C₁₂H₁₆BrN₂O₂ 313.19 765269-29-2
3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid Piperidinylmethyl 3 C₁₃H₁₆BrNO₂ 298.18 1131594-42-7
4-(4-Ethylpiperazin-1-yl)benzoic acid 4-Ethylpiperazine None C₁₃H₁₉N₂O₂ 235.30 784130-66-1
4-Bromo-3-[(4-ethylpiperazin-1-yl)methyl]benzoic acid 4-Ethylpiperazinylmethyl 4 C₁₄H₁₉BrN₂O₂ 327.22 2137787-37-0

Key Observations :

  • Substituent Effects : Ethylpiperazine derivatives exhibit higher molecular weights than methylpiperazine or piperidine analogues due to the ethyl group.
  • Positional Isomerism : Moving the bromine from the 3- to 4-position (e.g., 4-Bromo-3-[(4-ethylpiperazin-1-yl)methyl]benzoic acid) alters electronic distribution and steric interactions .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Boiling Point (°C) Density (g/cm³) pKa Purity (%)
This compound N/A N/A ~3.92* 98
3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid 420.6 ± 45.0 1.452 ~3.92* 98
3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid N/A N/A N/A 95

*Predicted pKa values suggest similar acidity across piperazine derivatives due to the shared benzoic acid core .

Biological Activity

3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C14H19BrN2O2C_{14}H_{19}BrN_{2}O_{2}, with a molecular weight of approximately 327.222 g/mol. Its structure includes a bromine atom and an ethylpiperazine moiety attached to a benzoic acid framework, which may influence its interactions with biological targets and therapeutic applications.

Chemical Structure and Reactivity

The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions. The carboxylic acid group can undergo typical acid-base reactions, esterification, and amidation, facilitating the formation of various derivatives that may exhibit enhanced biological properties.

Pharmacological Potential

Research indicates that compounds structurally related to this compound often exhibit diverse pharmacological activities, including:

  • Antimicrobial Properties : Similar piperazine derivatives have shown activity against various pathogens, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that modifications in the piperazine ring can significantly alter biological interactions, potentially leading to anticancer effects.

The biological activity of this compound may involve its binding to specific receptors or enzymes within biological systems. For example, piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmission and could be a target for neuropharmacological applications .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. Here are notable findings:

StudyFindings
Hunter et al. (2016)Investigated the hypoxic selectivity of related compounds, demonstrating significant anticancer effects under low oxygen conditions .
Smolecule Research (2024)Highlighted the compound's potential as a lead in drug discovery due to its unique structure and reactivity.
BenchChem Analysis (2024)Discussed its application in medicinal chemistry for developing new drugs targeting infections and cancers.

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential applications of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acidC_{14}H_{18}BrN_{2}O_{2}Contains a methyl group instead of an ethyl group; potential for different biological activity.
3-Bromo-N-(pyridin-2-yl)-benzamideC_{12}H_{10}BrN_{3}OIncorporates a pyridine ring; useful for studying different receptor interactions.

The presence of the ethyl group in the piperazine moiety distinguishes this compound from its analogs, potentially influencing its solubility and interaction with biological targets compared to other similar compounds.

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